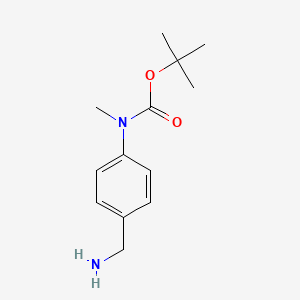![molecular formula C8H14O2 B6236461 rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans CAS No. 2271982-44-4](/img/new.no-structure.jpg)
rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans is a synthetic organic compound known for its unique cyclopropyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Esterification: The cyclopropyl intermediate is then subjected to esterification. This involves reacting the intermediate with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for maintaining the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH₃) or thiol (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropyl groups.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Researchers explore its potential as a precursor in the synthesis of pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and influencing cellular pathways. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound.
Comparison with Similar Compounds
Rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans can be compared with other cyclopropyl-containing compounds such as:
Cyclopropylmethyl acetate: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
Cyclopropylcarbinol: Contains a hydroxyl group instead of an ester, which affects its chemical behavior and uses.
Cyclopropylamine: Features an amine group, making it more reactive in nucleophilic substitution reactions.
Properties
CAS No. |
2271982-44-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



